

# Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | (R)-Brivanib alaninate-d4 |           |
| Cat. No.:            | B12381546                 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Brivanib alaninate (BMS-582664) is an orally available small molecule that acts as a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Developed by Bristol-Myers Squibb, it is the alanine ester prodrug of brivanib (BMS-540215), which is hydrolyzed to its active form in vivo.[1] Brivanib competitively binds to the ATP-binding domain of these receptors, thereby inhibiting downstream signaling pathways crucial for tumor angiogenesis, growth, and survival.[3] This technical guide provides a comprehensive overview of brivanib alaninate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its evaluation.

### **Mechanism of Action**

Brivanib exerts its anti-tumor activity by targeting key drivers of angiogenesis and tumor cell proliferation. It shows potent inhibition of VEGFR-2, the primary mediator of VEGF-driven angiogenesis, and also demonstrates significant activity against VEGFR-1 and VEGFR-3.[1] Additionally, brivanib effectively inhibits FGFR-1 and FGFR-2, which are implicated in tumor cell proliferation, survival, and resistance to anti-angiogenic therapies.[1] The dual inhibition of both VEGFR and FGFR pathways provides a broader spectrum of anti-tumor activity and may overcome resistance mechanisms that can arise from targeting a single pathway.[2]



## **Quantitative Data**

The following tables summarize the in vitro and in vivo activity of brivanib and its active moiety, BMS-540215.

Table 1: In Vitro Kinase and Cell-Based Inhibitory

**Activity of Brivanib (BMS-540215)** 

| Target/Assay                        | IC50 (nmol/L) | Ki (nmol/L) | Reference(s) |
|-------------------------------------|---------------|-------------|--------------|
| Kinase Activity                     |               |             |              |
| VEGFR-1                             | 380           | -           | [1]          |
| VEGFR-2                             | 25            | 26          | [1]          |
| VEGFR-3                             | 10            | -           | [1]          |
| FGFR-1                              | 148           | -           | [1]          |
| FGFR-2                              | 125           | -           | [1]          |
| FGFR-3                              | 68            | -           | [1]          |
| Cell-Based Activity                 |               |             |              |
| VEGF-stimulated HUVEC Proliferation | 40            | -           | [1]          |
| FGF-stimulated HUVEC Proliferation  | 276           | -           | [1]          |

Table 2: In Vivo Efficacy of Brivanib Alaninate in Xenograft Models



| Tumor Model                       | Dose (mg/kg, oral,<br>daily) | Tumor Growth<br>Inhibition (%) | Reference(s) |
|-----------------------------------|------------------------------|--------------------------------|--------------|
| Н3396                             | 60                           | 85                             | [4]          |
| Н3396                             | 90                           | 97                             | [4]          |
| L2987 (non-small cell lung)       | 80                           | 85                             | [4]          |
| L2987 (non-small cell lung)       | 107                          | 97                             | [4]          |
| 06-0606 (patient-<br>derived HCC) | 50                           | 55                             | [4]          |
| 06-0606 (patient-<br>derived HCC) | 100                          | 13                             | [4]          |

# **Signaling Pathways**

Brivanib's therapeutic potential stems from its ability to disrupt critical signaling cascades downstream of VEGFR and FGFR.

## **VEGFR-2 Signaling Pathway and Brivanib Inhibition**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. Brivanib alaninate Wikipedia [en.wikipedia.org]
- 2. Brivanib alaninate for cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381546#brivanib-alaninate-as-a-vegfr-and-fgfr-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com